![molecular formula C16H12BrFN2O2 B4899256 3-(5-bromo-2-ethoxyphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B4899256.png)
3-(5-bromo-2-ethoxyphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the condensation of appropriate hydrazides with carboxylic acids or their derivatives under various conditions. For instance, Chandrakantha et al. (2011) synthesized a series of 1,3,4-oxadiazole derivatives by refluxing a mixture of acid hydrazide with different aromatic carboxylic acids in phosphorous oxychloride, demonstrating the versatility of oxadiazole synthesis methodologies (Chandrakantha et al., 2011).
Molecular Structure Analysis
The molecular structure, including bond lengths, angles, and overall geometry of oxadiazole derivatives, can be thoroughly analyzed using spectroscopic methods and density functional theory (DFT) calculations. Dhonnar et al. (2021) reported a detailed DFT study of a related 1,3,4-oxadiazole derivative, providing insights into the compound's stability, reactivity, and electronic properties (Dhonnar et al., 2021).
Chemical Reactions and Properties
Oxadiazole derivatives participate in various chemical reactions due to the reactive nature of the oxadiazole ring. These reactions can be exploited to modify the compound's chemical structure and introduce new functional groups, enhancing its properties and potential applications. The solid-state acetylation of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole by Dymshits and Rublewa (1996) illustrates the reactivity of oxadiazole derivatives, leading to the formation of mono- and diacetyl derivatives (Dymshits & Rublewa, 1996).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as melting points, boiling points, and solubility, are influenced by the nature of the substituents attached to the oxadiazole ring. These properties are critical for determining the compound's applicability in different fields, including materials science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties of oxadiazole derivatives, including acidity, basicity, and reactivity towards various reagents, are key factors in their utility as intermediates in organic synthesis and their biological activities. The excited-state acidity of bifunctional molecules containing the oxadiazole ring highlights the compound's potential in photophysical applications (Pereira et al., 1984).
properties
IUPAC Name |
3-(5-bromo-2-ethoxyphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN2O2/c1-2-21-14-8-5-11(17)9-13(14)15-19-16(22-20-15)10-3-6-12(18)7-4-10/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYPTTCLEIJSIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C2=NOC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.